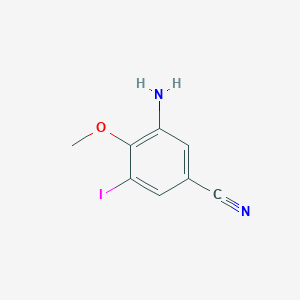
3-Amino-5-iodo-4-methoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-iodo-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7IN2O and a molecular weight of 274.06 g/mol. It is a derivative of benzonitrile, characterized by the presence of amino, iodo, and methoxy functional groups on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-iodo-4-methoxybenzonitrile typically involves the iodination of 3-Amino-4-methoxybenzonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring . Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-iodo-4-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and iodo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives .
Applications De Recherche Scientifique
3-Amino-5-iodo-4-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-5-iodo-4-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and iodo groups can form hydrogen bonds and halogen bonds, respectively, with target molecules, influencing their activity and function . The methoxy group can also participate in various interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-iodo-4-methoxybenzonitrile: Similar in structure but with the amino group at a different position.
3-Amino-4-methoxybenzonitrile: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Amino-5-bromo-4-methoxybenzonitrile: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
Uniqueness
3-Amino-5-iodo-4-methoxybenzonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of amino, iodo, and methoxy groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
26168-89-8 |
|---|---|
Formule moléculaire |
C8H7IN2O |
Poids moléculaire |
274.06 g/mol |
Nom IUPAC |
3-amino-5-iodo-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H7IN2O/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-3H,11H2,1H3 |
Clé InChI |
QTHZYCGQVCZNOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1I)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)

![2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetic acid](/img/structure/B12344133.png)
![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)




![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)

